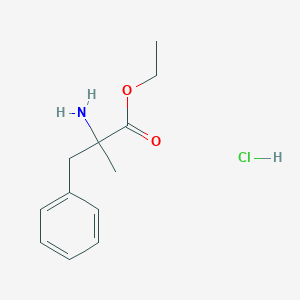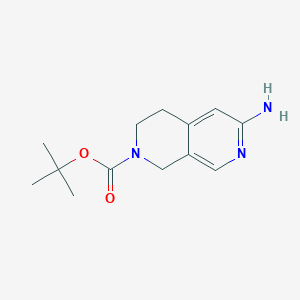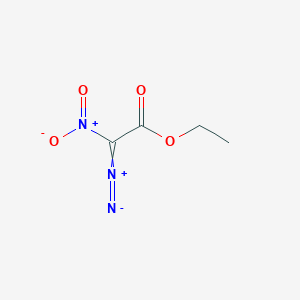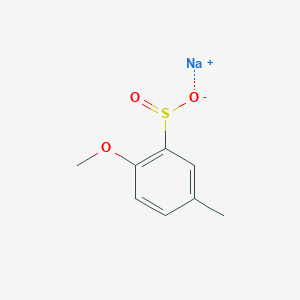
ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (EMPPH) is an organic compound that has been studied extensively in the laboratory due to its unique properties and potential applications in a variety of scientific fields. This compound is composed of a phenyl ring, two methyl groups, and an ethyl group, and is commonly referred to as EMPPH. Its hydrochloride form is a white crystalline powder that is soluble in water, ethanol, and methanol.
科学的研究の応用
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has a variety of potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been studied as a potential treatment for a variety of medical conditions, including cancer and neurological disorders.
作用機序
The exact mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is not fully understood. However, it is known to interact with a variety of proteins and enzymes in the body, including cytochrome P450, an enzyme involved in drug metabolism. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to reduce the levels of certain enzymes involved in the metabolism of drugs, and to reduce the levels of certain neurotransmitters, such as serotonin and dopamine. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been studied for its potential to reduce the symptoms of depression and anxiety.
実験室実験の利点と制限
The use of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and non-toxic. However, there are also some limitations to its use in the laboratory. It is not soluble in organic solvents, and it can be difficult to purify. In addition, it is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures.
将来の方向性
The potential applications of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in scientific research are still being explored. Future research could focus on understanding the exact mechanisms of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride and its potential therapeutic effects. In addition, more research could be done to explore the potential of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a catalyst in the synthesis of polymers and other organic compounds. Finally, further research could be done to explore the potential of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a stabilizer in the production of plastics.
合成法
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride can be synthesized from a variety of starting materials. The most common method involves the reaction of ethyl 2-amino-2-methyl-3-phenylpropionate with hydrochloric acid. This reaction produces a white crystalline solid that can be purified by recrystallization. Other methods of synthesis include the reaction of ethyl 2-amino-2-methyl-3-phenylpropanoate with sodium hydroxide, or the reaction of ethyl 2-amino-2-methyl-3-phenylpropanoate with anhydrous hydrogen chloride.
特性
IUPAC Name |
ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZMHAHDAKRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)







![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)



![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
